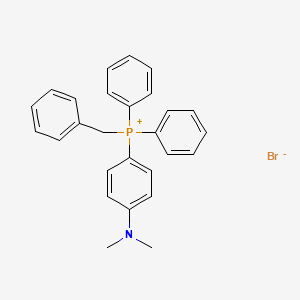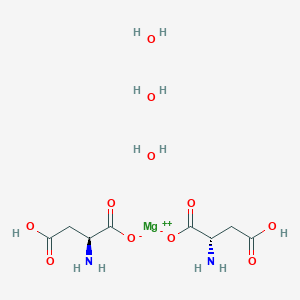
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate is a coordination compound that features magnesium as its central metal ion. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the amino and carboxylate groups in the ligand structure allows for versatile coordination chemistry, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate typically involves the reaction of magnesium salts with the corresponding amino acid in an aqueous medium. One common method is to dissolve magnesium chloride in water and then add the amino acid, such as L-serine, under controlled pH conditions. The reaction mixture is then allowed to crystallize, forming the desired trihydrate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where magnesium salts and amino acids are mixed in reactors. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize yield and purity. The resulting product is then purified through recrystallization and dried to obtain the final trihydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: Ligand exchange reactions can occur where the amino acid ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using chelating agents or other amino acids under controlled pH conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various organic reactions.
Biology: Studied for its role in enzyme activation and as a model compound for understanding magnesium’s biological functions.
Medicine: Investigated for its potential use in drug delivery systems and as a supplement for magnesium deficiency.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate involves its ability to coordinate with various biomolecules, influencing their structure and function. The magnesium ion can interact with enzymes, altering their activity and stability. The amino and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, facilitating their biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium carbonate
- Magnesium chloride
- Magnesium citrate
- Magnesium hydroxide
- Magnesium oxide
- Magnesium sulfate
Uniqueness
Magnesium(S)-2-amino-3-carboxypropanoatetrihydrate is unique due to its specific ligand structure, which provides distinct coordination chemistry and biological activity compared to other magnesium compounds. Its ability to form stable trihydrate crystals and its versatile reactivity make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H18MgN2O11 |
|---|---|
Molekulargewicht |
342.54 g/mol |
IUPAC-Name |
magnesium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;trihydrate |
InChI |
InChI=1S/2C4H7NO4.Mg.3H2O/c2*5-2(4(8)9)1-3(6)7;;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;3*1H2/q;;+2;;;/p-2/t2*2-;;;;/m00..../s1 |
InChI-Schlüssel |
FHFOXGRULWIPHD-UBMJGTQTSA-L |
Isomerische SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.O.O.O.[Mg+2] |
Kanonische SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.O.O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


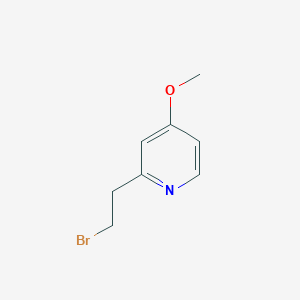
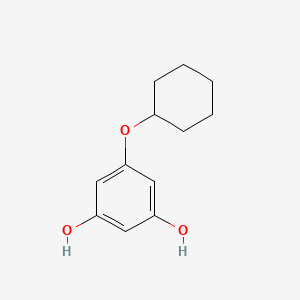


![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)


![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
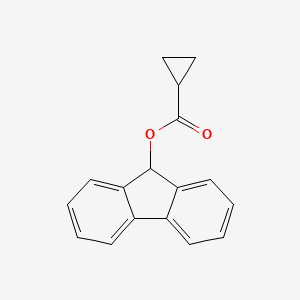
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
